molecular formula C7H3ClINO B1530458 7-Chloro-2-iodofuro[3,2-b]pyridine CAS No. 1071540-54-9

7-Chloro-2-iodofuro[3,2-b]pyridine

Numéro de catalogue: B1530458
Numéro CAS: 1071540-54-9
Poids moléculaire: 279.46 g/mol
Clé InChI: PKGHNVODAWDTEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Chloro-2-iodofuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H3ClINO and its molecular weight is 279.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

7-Chloro-2-iodofuro[3,2-b]pyridine is a heterocyclic compound with significant biological activity, particularly as an inhibitor of specific protein kinases. Its unique structure, characterized by a fused furo and pyridine ring system, allows it to engage in various biological interactions that may have therapeutic implications, especially in cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C7H3ClINO\text{C}_7\text{H}_3\text{Cl}\text{I}\text{N}\text{O} with a molecular weight of 279.46 g/mol. The compound features chlorine at the 7-position and iodine at the 2-position of the furo-pyridine core, which influence its reactivity and biological interactions.

Biological Activity

Research has demonstrated that this compound selectively inhibits CLK (CDC-like kinase) and HIPK (homeodomain-interacting protein kinase). These kinases are involved in critical cellular processes such as cell cycle regulation and apoptosis, making this compound a potential candidate for therapeutic applications in oncology and other diseases where these pathways are dysregulated .

The inhibition of CLK and HIPK by this compound modulates signaling pathways associated with cell growth and survival. This interaction can influence downstream signaling cascades that affect cell proliferation and apoptosis, providing insights into its potential therapeutic effects in cancer treatment .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compound Contains chlorine and iodine on furo-pyridine coreSelective inhibitor of CLK and HIPK
7-Bromo-2-iodofuro[3,2-b]pyridine Similar structure but with bromine instead of chlorinePotential kinase inhibitor
5-Chloro-2-iodofuro[3,2-b]pyridine Chlorine at position 5 instead of 7Varies in kinase selectivity
6-Iodo-2-chlorofuro[3,2-b]pyridine Iodine at position 6Different biological profile

The presence of both chlorine and iodine in this compound distinguishes it from these similar compounds, influencing its unique reactivity and biological interactions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on the furo[3,2-b]pyridine scaffold. For instance, research highlighted the flexible synthesis of various disubstituted furo[3,2-b]pyridines that serve as probes for studying CLK kinases . The identification of highly selective inhibitors such as MU135 and MU1787 demonstrates the potential for developing targeted therapies based on this scaffold .

Therapeutic Applications

The inhibition of kinases by compounds like this compound opens avenues for treating various conditions associated with deregulated cell proliferation. These include:

  • Cancer : Targeting specific kinases involved in tumor growth.
  • Inflammatory Diseases : Modulating pathways that lead to chronic inflammation.

Dosage regimens for potential therapeutic applications typically range from 50 to 2000 mg/kg/day depending on the specific condition being treated .

Propriétés

IUPAC Name

7-chloro-2-iodofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGHNVODAWDTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(OC2=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (0.250 g, 1.11 mmol) and NIS (2.49 g, 11.1 mmol) were dissolved in 3 mL of ACN and stirred for 5 minutes. Potassium fluoride (0.0708 g, 1.22 mmol) was added and the reaction was stirred at 50° C. for one hour. The reaction was concentrated, redissolved in ethyl acetate, and washed with saturated sodium thiosulfate, water and brine. The organic layer was dried with sodium sulfate, filtered, and concentrated. The crude material was purified via column chromatography (gradient elution 0-100% EtOAc:Hex) to afford 7-chloro-2-iodofuro[3,2-b]pyridine as a white solid. MS: M+H+=280.2.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.0708 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Iodo succinimide (110 g, 0.486 mol) and potassium fluoride (3.2 g, 0.053 mol) are added to a stirred solution of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (11 g, 0.0486 mol) in dry acetonitrile (65 ml) at RT. The reaction mixture is heated at 50° C. for 2 h under nitrogen, cooled to RT and evaporate under reduced pressure. The residue is dissolved in ethyl acetate (500 ml), washed with saturated sodium thiosulfate (100 ml×2), water (100 ml×2) and saturated brine (100 ml), dried over sodium sulphate and concentrated under reduced pressure to afford the title compound (10.5 g, 77.3%) as an off white solid. TLC: hexane/ethyl acetate: (8/2): Rf=0.60; LCMS (method D): 3.49 min (purity 97.7%), M+H+ 279.8; 1H NMR (DMSO-d6, 400 MHz) δ [ppm] 8.41-8.405 (1H, d, J=5.3 Hz), 7.545 (1H, s), 7.448-7.435 (1H, d, J=5.2 Hz).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
77.3%

Synthesis routes and methods III

Procedure details

7-Chloro-2-trimethylsilanyl-furo[3,2-b]pyridine (185 g, 0.23 mol) is dissolved in ACN under nitrogen atmosphere. Then KF (47.6 g, 0.82 mol) and Iodosuccinimide (553.1 g, 0.25 mol) are added. The reaction mixture is stirred at 60° C. for 14 h and then cooled to room temperature. To the reaction mixture is added acetic acid ethyl ester (5 l) and water (5 l). The organic layer is separated, washed with sodiumthiosulfate (5 l) solution, then extracted with NaHCO3 solution and washed with brine. The organic layer is dried over Na2SO4. The drying agent is filtered and the solvent is removed in vacuum; yield: 133 g 7-chloro-2-iodo-furo[3,2-b]pyridine; HPLC/MS: 2.34 min, [M+H]=280;
Quantity
185 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
47.6 g
Type
reactant
Reaction Step Two
Name
Iodosuccinimide
Quantity
553.1 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 2
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 3
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 4
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 5
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 6
7-Chloro-2-iodofuro[3,2-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.